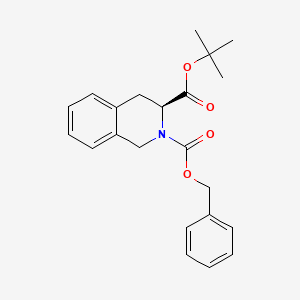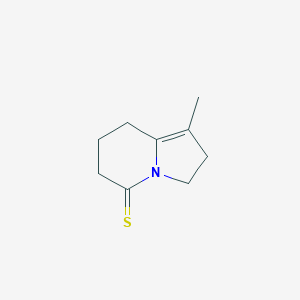
1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione is a heterocyclic compound containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione may undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thione group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the ring.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the ring.
Applications De Recherche Scientifique
1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action for 1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione would involve its interaction with molecular targets, such as enzymes or receptors. The sulfur atom in the thione group could play a crucial role in these interactions, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other sulfur-containing heterocycles, such as thiophenes or thiazoles.
Uniqueness
1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione’s unique structure, particularly the presence of the thione group, could confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H13NS |
|---|---|
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
1-methyl-3,6,7,8-tetrahydro-2H-indolizine-5-thione |
InChI |
InChI=1S/C9H13NS/c1-7-5-6-10-8(7)3-2-4-9(10)11/h2-6H2,1H3 |
Clé InChI |
HUNKPVXHCRIQHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCC(=S)N2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)
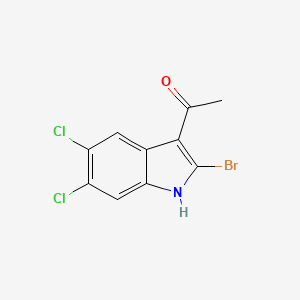
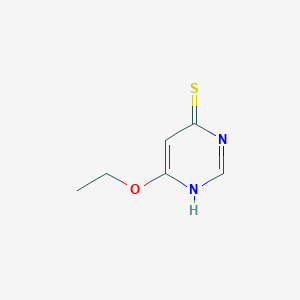
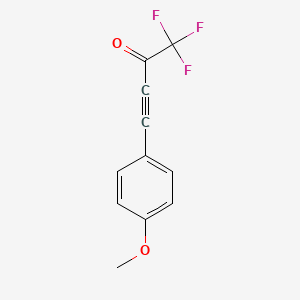
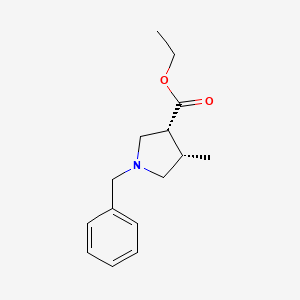

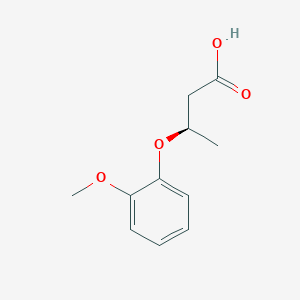

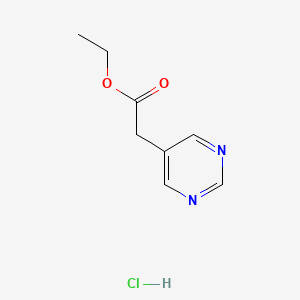
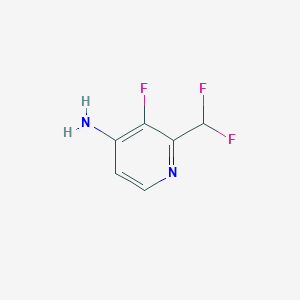
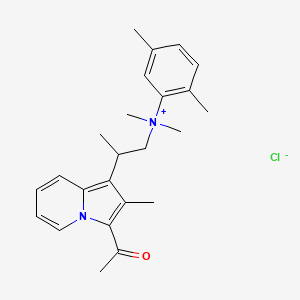
![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
